L-4-Hydroxyphenyl-d4-alanine-d1
Description
L-4-Hydroxyphenyl-d4-alanine-d1 is a deuterated derivative of the tyrosine analogue L-4-hydroxyphenylalanine. Its molecular formula is C₉H₇D₄NO₃, with four deuterium atoms (d4) on the phenyl ring and one deuterium atom (d1) on the alanine backbone, resulting in a molecular weight of approximately 185.19 g/mol. This compound is primarily used as a stable isotope-labeled tracer in metabolic studies, pharmacokinetic research, and mass spectrometry-based assays due to its enhanced stability against enzymatic degradation via the deuterium isotope effect .
Properties
CAS No. |
1226919-57-8 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
186.222 |
IUPAC Name |
(2S)-2-amino-2-deuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,8D |
InChI Key |
OUYCCCASQSFEME-DINGIVGRSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Synonyms |
L-4-Hydroxyphenyl-d4-alanine-d1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-4-Hydroxyphenyl-d4-alanine-d1 involves the incorporation of deuterium atoms into the phenyl and alanine moieties. This can be achieved through various chemical and enzymatic methods. One common approach is the use of deuterated reagents in the synthesis process to ensure the incorporation of deuterium at specific positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity deuterated reagents and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: L-4-Hydroxyphenyl-d4-alanine-d1 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
L-4-Hydroxyphenyl-d4-alanine-d1 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of amino acids in biological systems.
Medicine: Utilized in medical research to investigate the metabolism of amino acids and their role in various diseases.
Industry: Applied in the production of stable isotope-labeled compounds for use in research and development.
Mechanism of Action
The mechanism of action of L-4-Hydroxyphenyl-d4-alanine-d1 involves its incorporation into metabolic pathways where it acts as a tracer. The compound is metabolized similarly to its non-deuterated counterpart, allowing researchers to study the dynamics of amino acid metabolism. The molecular targets and pathways involved include the dopamine synthesis pathway, where it is converted to dopamine through enzymatic reactions .
Comparison with Similar Compounds
L-4-Fluoro-phenylalanine
- Molecular Formula: C₉H₁₀FNO₂
- Molecular Weight : 183.17 g/mol
- Key Features : The 4-fluorophenyl substituent introduces strong electron-withdrawing effects, altering electronic properties compared to the hydroxyl group in L-4-hydroxyphenylalanine. This modification enhances resistance to enzymatic hydroxylation and is utilized in enzyme inhibition studies or protein engineering .
- Applications : Used in probing enzyme active sites (e.g., tyrosine hydroxylase) and synthesizing fluorinated peptides for structural studies.
Comparison with L-4-Hydroxyphenyl-d4-alanine-d1 :
- While both compounds are tyrosine analogues, the fluorine substituent in L-4-Fluoro-phenylalanine provides distinct electronic and steric effects compared to the hydroxyl group in the deuterated compound.
- This compound is designed for isotopic tracing, whereas L-4-Fluoro-phenylalanine is used for functional modulation of biomolecules .
L-Tyrosine-13C6
- Molecular Formula: C₉H₁₁NO₃ (with six ¹³C isotopes)
- Molecular Weight : 187.24 g/mol
- Key Features : This isotopologue contains six ¹³C atoms on the phenyl ring, enabling precise tracking in nuclear magnetic resonance (NMR) and isotope-ratio mass spectrometry (IRMS) .
- Applications: Used in metabolic flux analysis and protein turnover studies.
Comparison with this compound :
3-(4-Hydroxyphenyl)-L-alanine
- Molecular Formula: C₉H₁₁NO₃
- Molecular Weight : 181.19 g/mol
- Key Features: A non-deuterated tyrosine analogue with a hydroxyl group at the para position. It serves as a precursor in dopamine biosynthesis and protein post-translational modifications .
- Applications : Standard in enzymatic assays (e.g., tyrosine kinase activity) and synthesis of bioactive peptides.
Comparison with this compound :
L-4-Iodophenylglycine
Comparison with this compound :
- The iodine atom in L-4-Iodophenylglycine facilitates structural studies, whereas deuterium in this compound enhances metabolic stability.
- The two compounds cater to distinct analytical needs: structural resolution vs. kinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
